Diethyl benzylphosphonate

Catalog No.
S702501
CAS No.
1080-32-6
M.F
C11H17O3P
M. Wt
228.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl benzylphosphonate

CAS Number

1080-32-6

Product Name

Diethyl benzylphosphonate

IUPAC Name

diethoxyphosphorylmethylbenzene

Molecular Formula

C11H17O3P

Molecular Weight

228.22 g/mol

InChI

InChI=1S/C11H17O3P/c1-3-13-15(12,14-4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3

InChI Key

AIPRAPZUGUTQKX-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=CC=C1)OCC

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1)OCC

The exact mass of the compound Diethyl benzylphosphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62294. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl benzylphosphonate (DEBP) is a premier Horner-Wadsworth-Emmons (HWE) reagent utilized extensively in the industrial synthesis of trans-stilbene derivatives, including active pharmaceutical ingredients like Tapinarof (Benvitimod) and advanced optical materials [1]. Functioning as a highly efficient carbanion precursor, DEBP enables the stereoselective construction of E-alkenes from aromatic and aliphatic aldehydes under mild basic conditions [2]. For procurement and process chemistry, its primary value proposition lies in its superior atom economy, highly predictable E/Z stereocontrol (typically >95% E-isomer), and the generation of water-soluble dialkyl phosphate byproducts, which drastically simplifies downstream purification compared to traditional Wittig reagents [1].

Substituting diethyl benzylphosphonate with generic alternatives introduces severe process inefficiencies. Traditional Wittig reagents, such as benzyltriphenylphosphonium chloride, generate stoichiometric amounts of triphenylphosphine oxide (TPPO)—a notoriously difficult-to-remove byproduct that often necessitates solvent-intensive column chromatography, rendering large-scale scale-up economically unviable [1]. Conversely, substituting with the closely related dimethyl benzylphosphonate compromises process stability; dimethyl phosphonates exhibit significantly faster pseudo-first-order hydrolysis rates under basic or acidic aqueous conditions, leading to premature reagent degradation and reduced yields in biphasic systems like phase-transfer catalysis [2]. Diisopropyl analogs, while offering high selectivity, suffer from sluggish reaction kinetics due to steric bulk and carry a substantially higher procurement cost [3].

Downstream Purification Efficiency and Solvent Waste Reduction

In comparative olefination workflows, DEBP generates water-soluble diethyl phosphate salts upon reaction completion, which are easily removed via simple aqueous extraction. In contrast, standard Wittig reagents (e.g., benzyltriphenylphosphonium salts) produce triphenylphosphine oxide (TPPO) [1]. Removing TPPO typically requires extensive silica gel chromatography, drastically increasing solvent consumption and processing time during scale-up.

Evidence DimensionByproduct removal method and solvent waste
Target Compound DataAqueous wash (water-soluble diethyl phosphate salt)
Comparator Or BaselineBenzyltriphenylphosphonium chloride (requires chromatography for TPPO removal)
Quantified DifferenceEliminates the need for chromatographic purification, significantly reducing solvent waste per kg of product.
ConditionsStandard olefination workup (aqueous/organic extraction)

Eliminating chromatography is a critical milestone for cost-effective scale-up and API manufacturing, directly lowering solvent procurement and disposal costs.

Kinetic Stability Against Premature Hydrolysis in Biphasic Systems

Kinetic studies on the hydrolysis of dialkyl benzylphosphonates demonstrate that the diethyl ester (DEBP) possesses superior hydrolytic stability compared to its dimethyl counterpart. The fission of the P-O-C bond is the rate-determining step, and the bulkier ethyl groups significantly retard nucleophilic attack by water [1]. This makes DEBP highly suitable for third-liquid phase-transfer catalysis (TLPTC) and other aqueous-biphasic reactions where dimethyl esters rapidly degrade.

Evidence DimensionPseudo-first-order hydrolysis rate
Target Compound DataSlower hydrolysis profile (extended half-life in aqueous media)
Comparator Or BaselineDimethyl benzylphosphonate (faster P-O-C fission and degradation)
Quantified DifferenceMarkedly lower hydrolysis rate constant for the diethyl ester under equivalent aqueous conditions.
ConditionsAqueous acidic/basic hydrolysis monitoring

Higher hydrolytic stability ensures consistent reagent dosing and prevents yield loss in cost-effective biphasic solvent systems.

E-Isomer Selectivity in API Synthesis

DEBP is a thermodynamically controlled olefination reagent that consistently drives the formation of trans (E)-alkenes. In the multi-step synthesis of the psoriasis drug Tapinarof, the HWE coupling of DEBP with the corresponding benzaldehyde intermediate yields the E-alkene precursor in exceptionally high yields (often >90%) with negligible Z-isomer contamination [1]. Standard Wittig reactions often produce mixed E/Z ratios requiring further isomerization or separation.

Evidence DimensionE/Z stereoselectivity ratio
Target Compound Data>95:5 E:Z ratio (typical for HWE with DEBP)
Comparator Or BaselineStandard Wittig ylides (often yield mixed 60:40 to 80:20 E:Z ratios)
Quantified DifferenceNear-complete stereocontrol favoring the E-isomer.
ConditionsBase-catalyzed coupling with benzaldehyde derivatives

Maximizing the E-isomer directly increases the final yield of active pharmaceutical ingredients without requiring costly chiral or geometric purification steps.

Large-Scale Synthesis of Tapinarof and Stilbene APIs

DEBP is the reagent of choice for the Horner-Wadsworth-Emmons coupling step in the commercial synthesis of Tapinarof (Benvitimod) and other biologically active stilbenoids [1]. Its high E-selectivity and chromatography-free workup make it ideal for GMP manufacturing, directly translating the purification efficiencies highlighted in Section 3 into lower cost-of-goods (COGs).

Third-Liquid Phase-Transfer Catalysis (TLPTC)

Due to its optimized hydrolytic stability compared to dimethyl esters, DEBP is highly effective in green chemistry applications utilizing TLPTC [2]. It reacts with aromatic aldehydes in aqueous sodium hydroxide systems to produce high yields of alkenes without strictly anhydrous conditions, leveraging the kinetic stability detailed in Section 3.

Synthesis of Optical Brighteners and Organic Electronics

The reliable formation of extended conjugated trans-alkene systems makes DEBP a critical precursor for synthesizing fluorescent dyes, optical brighteners, and organic light-emitting diode (OLED) materials [3]. The >95% E-isomer selectivity ensures high isomeric purity, which is strictly required for optimal photophysical properties and device efficiency.

XLogP3

1.7

UNII

T6D4QWT656

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1080-32-6

Wikipedia

Diethyl benzylphosphonate

General Manufacturing Information

Phosphonic acid, P-(phenylmethyl)-, diethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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